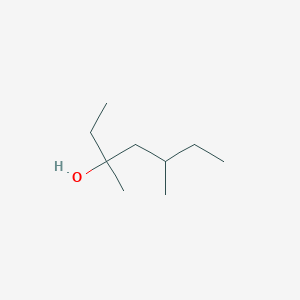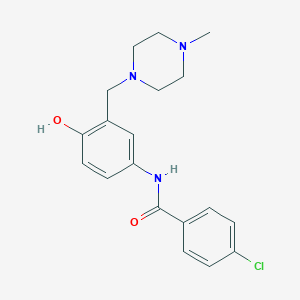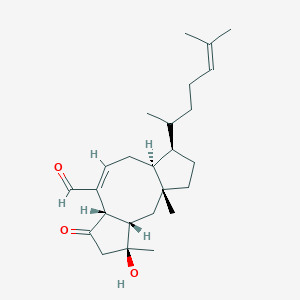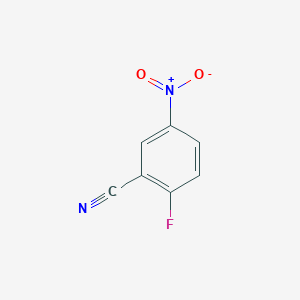
Tris(2,4,4-trimethylpentyl)aluminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,4,4-trimethylpentyl)aluminium, also known as TMA or TMA-3, is an organoaluminium compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMA is a highly reactive compound that can be synthesized through various methods and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of Tris(2,4,4-trimethylpentyl)aluminium is not fully understood, but it is believed to react with various organic compounds through nucleophilic addition reactions. Tris(2,4,4-trimethylpentyl)aluminium can also act as a Lewis acid, accepting electron pairs from other molecules.
生化和生理效应
Tris(2,4,4-trimethylpentyl)aluminium has been studied for its biochemical and physiological effects, including its potential toxicity. It has been found to be toxic to cells in vitro and has been shown to induce apoptosis in various cell lines. Tris(2,4,4-trimethylpentyl)aluminium has also been found to be toxic to aquatic organisms, including fish and crustaceans.
实验室实验的优点和局限性
Tris(2,4,4-trimethylpentyl)aluminium has several advantages for use in laboratory experiments, including its high reactivity and versatility in organic synthesis. However, Tris(2,4,4-trimethylpentyl)aluminium is also highly reactive and can be dangerous if not handled properly. It is also a relatively expensive compound, which may limit its use in some experiments.
未来方向
There are several future directions for research on Tris(2,4,4-trimethylpentyl)aluminium, including its potential use as a catalyst for various reactions and its use as a precursor for the synthesis of other organoaluminium compounds. Tris(2,4,4-trimethylpentyl)aluminium could also be studied further for its potential toxicity and environmental impact. Further research could also explore the use of Tris(2,4,4-trimethylpentyl)aluminium in the development of new materials and technologies.
In conclusion, Tris(2,4,4-trimethylpentyl)aluminium is a highly reactive and versatile organoaluminium compound that has potential applications in organic synthesis and as a catalyst for various reactions. While it has been studied extensively for its biochemical and physiological effects, more research is needed to fully understand its mechanisms of action and potential applications.
合成方法
Tris(2,4,4-trimethylpentyl)aluminium can be synthesized through various methods, including the reaction of trimethylaluminium with 2,4,4-trimethylpentene or the reaction of aluminium chloride with 2,4,4-trimethylpentylmagnesium bromide. The latter method is the most commonly used and involves the reaction of aluminium chloride with 2,4,4-trimethylpentylmagnesium bromide in anhydrous diethyl ether.
科学研究应用
Tris(2,4,4-trimethylpentyl)aluminium has been studied extensively for its potential applications in organic synthesis and as a catalyst for various reactions. It has also been studied for its potential use as a precursor for the synthesis of other organoaluminium compounds. Tris(2,4,4-trimethylpentyl)aluminium has been found to be highly reactive and can react with various organic compounds, making it a versatile compound for use in organic synthesis.
属性
CAS 编号 |
16216-31-2 |
|---|---|
产品名称 |
Tris(2,4,4-trimethylpentyl)aluminium |
分子式 |
C24H51Al |
分子量 |
366.6 g/mol |
IUPAC 名称 |
tris(2,4,4-trimethylpentyl)alumane |
InChI |
InChI=1S/3C8H17.Al/c3*1-7(2)6-8(3,4)5;/h3*7H,1,6H2,2-5H3; |
InChI 键 |
XZIKSWMNFLIAQP-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)C)C[Al](CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
规范 SMILES |
CC(CC(C)(C)C)C[Al](CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
其他 CAS 编号 |
16216-31-2 |
Pictograms |
Flammable; Corrosive |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



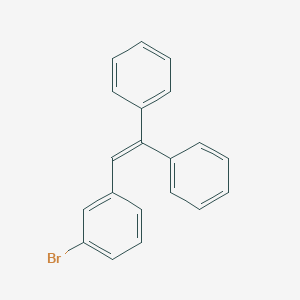
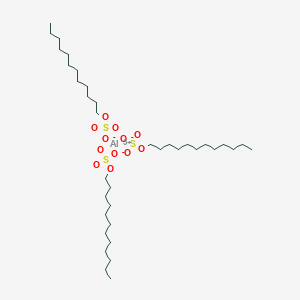
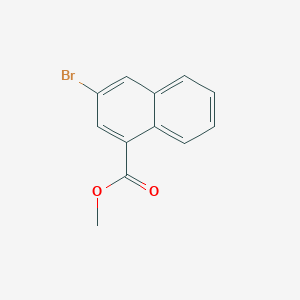
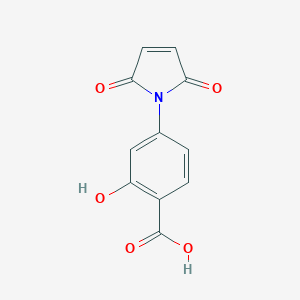
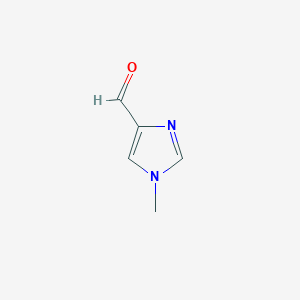
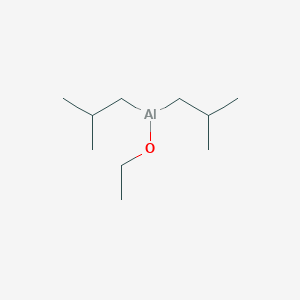
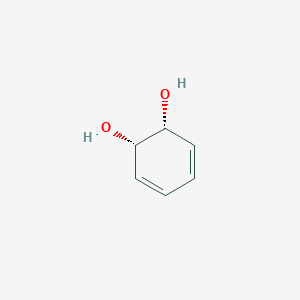
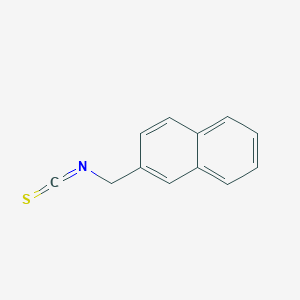
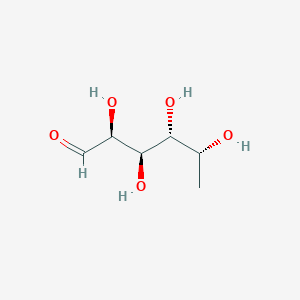
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
